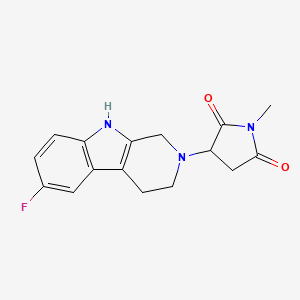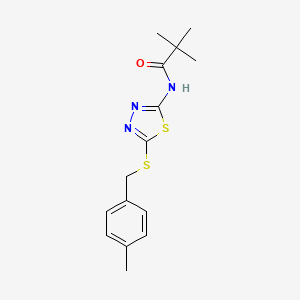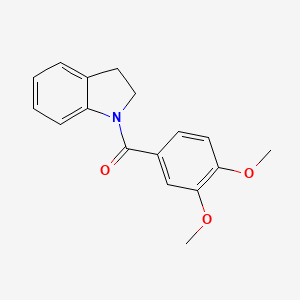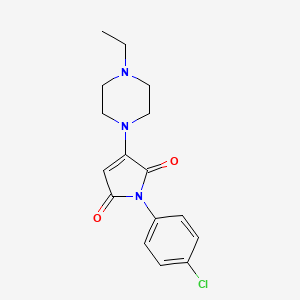![molecular formula C30H35N7O B11181772 N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11181772.png)
N,N'-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with dimethylphenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(methylphenyl)-1,4-benzenediamine: Shares structural similarities but differs in the core structure and substituents.
BIS(2,4-DIMETHYLPHENYL)METHANONE: Another related compound with distinct functional groups and applications.
Uniqueness
N2,N4-BIS(2,4-DIMETHYLPHENYL)-6-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its triazine core and the specific arrangement of substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C30H35N7O |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-N,4-N-bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C30H35N7O/c1-20-6-12-26(22(3)18-20)31-28-33-29(32-27-13-7-21(2)19-23(27)4)35-30(34-28)37-16-14-36(15-17-37)24-8-10-25(38-5)11-9-24/h6-13,18-19H,14-17H2,1-5H3,(H2,31,32,33,34,35) |
InChI Key |
WMQFVCGECQVXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)NC5=C(C=C(C=C5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzylamino)-4-[(4-methoxyphenyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one](/img/structure/B11181691.png)


![N-(2,4-dimethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11181702.png)
![3-(4-chlorophenyl)-2-methyl-7-(2-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11181707.png)
![2-(2-Furyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11181710.png)
![2-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11181718.png)


![6-(4-fluorophenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11181735.png)
![2-{1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11181754.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11181756.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11181764.png)
